molecular formula C15H14N4O B10964192 N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10964192
M. Wt: 266.30 g/mol
InChI Key: CZQVEJLLLIMGND-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-10-5-3-6-12(11(10)2)17-15(20)13-9-14-16-7-4-8-19(14)18-13/h3-9H,1-2H3,(H,17,20)

InChI Key

CZQVEJLLLIMGND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN3C=CC=NC3=C2)C

Origin of Product

United States

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